molecular formula C21H18BrN3O2 B11182211 1-(4-bromophenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione

1-(4-bromophenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione

Cat. No.: B11182211
M. Wt: 424.3 g/mol
InChI Key: MSHYPJZTQIIVFU-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione is a complex organic compound that features a bromophenyl group, a beta-carboline moiety, and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes:

    Formation of the beta-carboline moiety: This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

    Formation of the pyrrolidine-2,5-dione ring: This can be synthesized through a cyclization reaction involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-bromophenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-bromophenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione
  • 1-(4-fluorophenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione

Comparison:

  • Uniqueness: The presence of the bromophenyl group in 1-(4-bromophenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione imparts unique chemical and biological properties compared to its chloro and fluoro analogs. The bromine atom’s size and electronegativity can influence the compound’s reactivity and interaction with biological targets.
  • Reactivity: The bromophenyl derivative may exhibit different reactivity patterns in substitution reactions compared to its chloro and fluoro counterparts.

Properties

Molecular Formula

C21H18BrN3O2

Molecular Weight

424.3 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H18BrN3O2/c22-13-5-7-14(8-6-13)25-20(26)11-19(21(25)27)24-10-9-16-15-3-1-2-4-17(15)23-18(16)12-24/h1-8,19,23H,9-12H2

InChI Key

MSHYPJZTQIIVFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C4CC(=O)N(C4=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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